
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid is a complex organic compound that features a borinic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid typically involves multiple steps, including the formation of the borinic acid moiety and the attachment of the pyrrolidinyl and pyrimidinyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters and can produce the compound in larger quantities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the borinic acid group.
Reduction: Reduction reactions can modify the functional groups attached to the borinic acid moiety.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids or borates, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for creating complex molecules.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in binding studies. Its ability to interact with biological molecules makes it useful for investigating biochemical pathways and processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique properties may allow it to target specific molecular pathways involved in disease, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid involves its interaction with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Triethylammonium 2-(3-Hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate
- (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-oxo-1,3-dihydroindol-5-yl)borinic acid
- (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(2-oxopiperidin-1-yl)borinic acid
Uniqueness
What sets (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid apart from similar compounds is its specific combination of functional groups. The presence of both the pyrrolidinyl and pyrimidinyl groups, along with the borinic acid moiety, gives it unique reactivity and binding properties. This makes it particularly valuable for applications that require precise molecular interactions.
Properties
Molecular Formula |
C14H24BN3O3 |
|---|---|
Molecular Weight |
293.17 g/mol |
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-pyrrolidin-1-ylpyrimidin-5-yl)borinic acid |
InChI |
InChI=1S/C14H24BN3O3/c1-13(2,19)14(3,4)21-15(20)11-9-16-12(17-10-11)18-7-5-6-8-18/h9-10,19-20H,5-8H2,1-4H3 |
InChI Key |
ATFDHFPJPHAIDQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCCC2)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


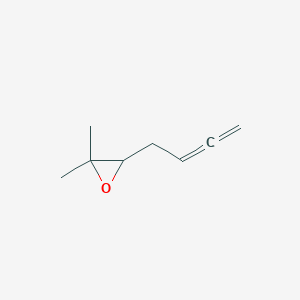


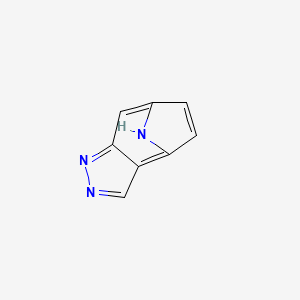
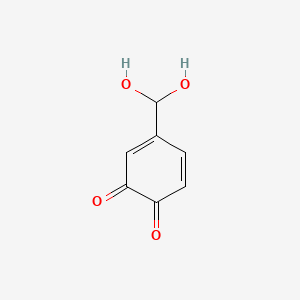
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
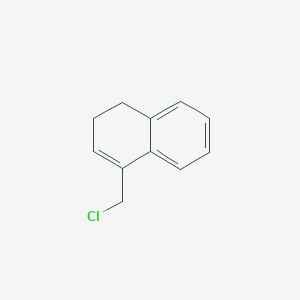
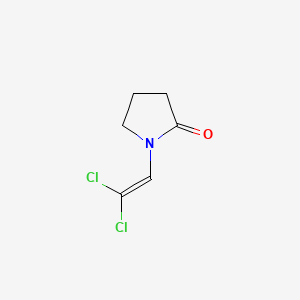
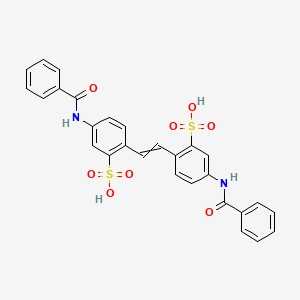

![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
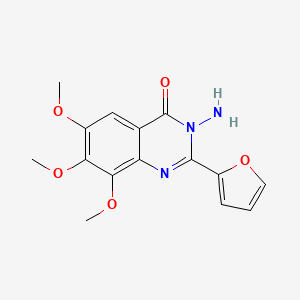
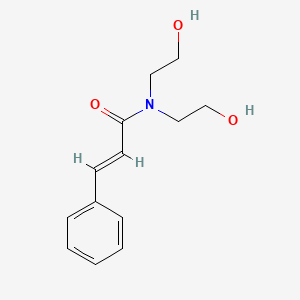
![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)
